[4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate
Description
[4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate (hereafter referred to as the target compound) is a structurally complex molecule featuring a 1,3,5-triazine core substituted with a naphthalen-2-ylamino group at position 6, an amino group at position 4, and a methyl 4-phenylpiperazine-1-carbodithioate moiety at position 2. Its molecular formula is C₂₃H₂₇N₇OS₂, with a molecular weight of 481.64 g/mol . Structural analogs of this compound have demonstrated inhibitory activity against Rad6B, a ubiquitin-conjugating enzyme implicated in cancer progression , though direct biological data for the target compound remains inferred from related structures.
Properties
Molecular Formula |
C25H25N7S2 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
[4-amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C25H25N7S2/c26-23-28-22(29-24(30-23)27-20-11-10-18-6-4-5-7-19(18)16-20)17-34-25(33)32-14-12-31(13-15-32)21-8-2-1-3-9-21/h1-11,16H,12-15,17H2,(H3,26,27,28,29,30) |
InChI Key |
WGXNLMVOMQOYIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)SCC3=NC(=NC(=N3)NC4=CC5=CC=CC=C5C=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate typically involves multiple steps. The process begins with the formation of the triazine ring, followed by the introduction of the naphthalene and phenylpiperazine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the molecular targets of interest.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound shares its 1,3,5-triazine core with several derivatives, differing primarily in substituent groups. Key structural analogs and their distinguishing features are summarized below:
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Computed Properties
Key Insights :
- Lipophilicity : The target compound’s naphthalene group likely increases LogP compared to the methoxyphenyl analog (LogP 2.2 ), favoring passive diffusion across biological membranes.
- Target Selectivity : Unlike Compound 26, which targets the 5-HT6 receptor , the target compound’s inferred Rad6B inhibition aligns with TZ8–TZ9’s anticancer mechanism .
Biological Activity
The compound [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate is a complex organic molecule characterized by a triazine core and various functional groups that suggest potential biological activity. Understanding its biological properties is crucial for evaluating its applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a substantial molecular weight and complexity due to the presence of multiple nitrogen and sulfur atoms. The structural components include:
- Triazine Core : A six-membered ring with three nitrogen atoms.
- Naphthalene Moiety : Contributes to hydrophobic interactions.
- Phenylpiperazine Unit : Often associated with neuropharmacological activity.
- Carbodithioate Group : Enhances reactivity and potential interactions with biological targets.
Biological Activity Overview
Research on compounds with similar structural motifs reveals several potential biological activities, including:
- Antimicrobial Properties : Compounds with triazine cores have shown effectiveness against various bacterial strains.
- Anticancer Activity : Naphthalene derivatives are known for their cytotoxic effects on cancer cells.
- Neuropharmacological Effects : Piperazine derivatives often exhibit activity as antidepressants or anxiolytics.
Case Studies
-
Inhibition of Nucleoside Transporters :
- A related compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), was studied for its inhibitory effects on human equilibrative nucleoside transporters (ENTs). The study found that modifications to the piperazine ring influenced selectivity towards ENT1 and ENT2, suggesting a similar approach could be applied to our compound for targeted therapeutic effects .
-
Anticancer Activity :
- Compounds featuring naphthalene and triazine structures have been documented to induce apoptosis in cancer cell lines. For instance, studies on naphthalene-based compounds indicated significant cytotoxicity against breast and colon cancer cells .
The biological activity of the compound likely involves:
- Binding Interactions : The triazine core may facilitate binding to specific receptors or enzymes due to its electron-withdrawing nature.
- Reactive Intermediates : The carbodithioate group can form reactive intermediates that may interact with cellular macromolecules, leading to altered cellular functions.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals distinct biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Triazine Derivative A | Triazine core with alkyl substituents | Antimicrobial |
| Phenylpiperazine B | Piperazine ring with phenolic groups | Antidepressant |
| Naphthalene-based C | Naphthalene moiety linked to amines | Anticancer |
The unique combination of the triazine core with naphthalene and phenylpiperazine units in our compound may confer distinct pharmacological properties not present in other compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
